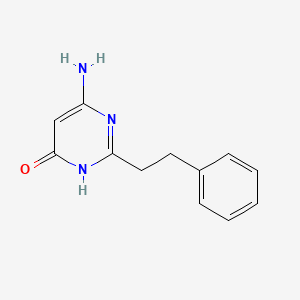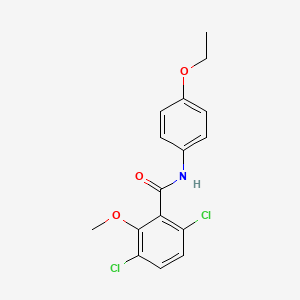
3,6-dichloro-N-(4-ethoxyphenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3,6-dichloro-N-(4-ethoxyphenyl)-2-methoxybenzamide" has not been directly studied in the provided papers. However, similar compounds with benzamide structures and methoxy groups have been synthesized and analyzed for various biological activities. For instance, compounds with a 3-methoxybenzamide structure have been synthesized and tested for their antiproliferative activity against cancer cell lines, showing promising results . Another compound with a similar structure demonstrated high affinity and selectivity for the dopamine D4 receptor, suggesting potential applications in neurological research . These studies indicate that benzamide derivatives with methoxy groups are of significant interest in medicinal chemistry due to their biological activities.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of an acid with an amine. In one study, the compound was synthesized by condensing 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Another approach involved the preparation of benzamide derivatives from chloroanisic acid as a starting material . These methods highlight the versatility of synthetic routes available for creating benzamide compounds with various substituents, which could be applied to synthesize "3,6-dichloro-N-(4-ethoxyphenyl)-2-methoxybenzamide."
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using X-ray crystallography. For example, one compound's crystal structure was determined to belong to the tetragonal system with specific unit cell parameters . Density functional theory (DFT) calculations are also used to optimize geometric bond lengths and angles, which are then compared with experimental X-ray diffraction values . These techniques could be used to analyze the molecular structure of "3,6-dichloro-N-(4-ethoxyphenyl)-2-methoxybenzamide."
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions to yield new compounds. For instance, treating benzamides with methylhydrazine or phenylhydrazine can afford different benzamide derivatives . Additionally, reactions with hy
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Intermolecular Interactions
Research on compounds similar to 3,6-dichloro-N-(4-ethoxyphenyl)-2-methoxybenzamide focuses on understanding molecular structures and intermolecular interactions. For example, studies on N-3-hydroxyphenyl-4-methoxybenzamide have shed light on how molecular structure is influenced by intermolecular interactions, such as dimerization and crystal packing. These insights are crucial for designing drugs with desired physical and chemical properties (Karabulut et al., 2014).
Gastroprokinetic Activity
Benzamides with structural similarities to 3,6-dichloro-N-(4-ethoxyphenyl)-2-methoxybenzamide have been studied for their gastroprokinetic activity. These compounds can influence gastric emptying, an important factor in developing treatments for gastrointestinal disorders (Morie et al., 1995).
Antimicrobial Properties
Some derivatives of similar benzamides have been synthesized and evaluated for their antimicrobial properties, showing potential as therapeutic agents against bacterial and fungal infections (Desai et al., 2013).
Inhibition of Cell Division
Compounds like 3-methoxybenzamide, which share a part of the molecular structure with 3,6-dichloro-N-(4-ethoxyphenyl)-2-methoxybenzamide, have been identified as inhibitors of the bacterial cell division protein FtsZ. This inhibition leads to filamentation and eventually the lysis of cells, indicating potential applications in antibacterial strategies (Ohashi et al., 1999).
Potential in Drug Design
The structural analysis and modification of benzamide derivatives, including those with methoxy groups, provide insights into designing drugs with specific properties, such as selectivity and efficacy against certain receptors or biological targets. Studies on these compounds contribute to a deeper understanding of the structure-activity relationships that are fundamental in medicinal chemistry (Leopoldo et al., 2002).
Eigenschaften
IUPAC Name |
3,6-dichloro-N-(4-ethoxyphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-3-22-11-6-4-10(5-7-11)19-16(20)14-12(17)8-9-13(18)15(14)21-2/h4-9H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYPMOXLBOFXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-(4-ethoxyphenyl)-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2509050.png)

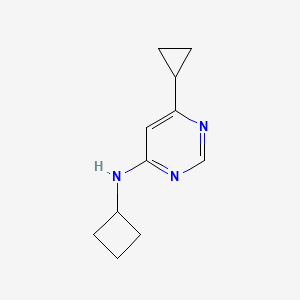
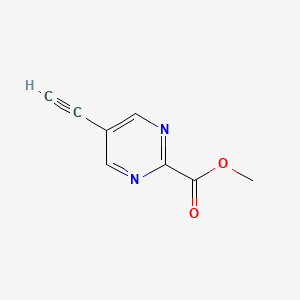
![2-isobutyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B2509055.png)
![2-[(3-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2509056.png)
![7-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2509058.png)
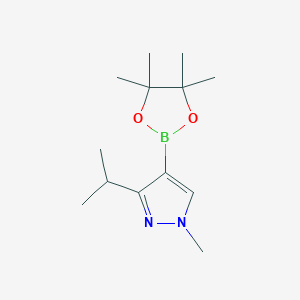
![(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethyl]but-2-enamide](/img/structure/B2509064.png)
![2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2509065.png)

![1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2509067.png)
